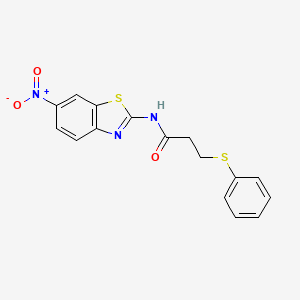
N-(1-adamantylmethyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide
Vue d'ensemble
Description
N-(1-adamantylmethyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(1-adamantylmethyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide inhibits this compoundβ by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of various substrates, leading to downstream effects such as the activation of the Wnt/β-catenin signaling pathway, which has been implicated in the prevention of neurodegeneration and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of this compoundβ by this compound has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to improve cognitive function in animal models of Alzheimer's disease, induce apoptosis in cancer cells, and stabilize mood in animal models of bipolar disorder. However, the compound has also been shown to have potential toxic effects on the liver and kidneys at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-adamantylmethyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide in lab experiments is its specificity for this compoundβ. This specificity allows for the selective inhibition of this compoundβ without affecting other cellular processes. However, the compound's potential toxic effects on the liver and kidneys at high doses limit its use in certain experiments.
Orientations Futures
For the study of N-(1-adamantylmethyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide include the investigation of its potential therapeutic applications in other diseases, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to determine the optimal dose and duration of treatment to minimize potential toxic effects. The development of more selective this compoundβ inhibitors may also improve the compound's therapeutic potential.
Applications De Recherche Scientifique
N-(1-adamantylmethyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3β (this compoundβ), an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of this compoundβ has been linked to the prevention of neurodegeneration in Alzheimer's disease, mood stabilization in bipolar disorder, and the induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c25-19(5-6-24-20(26)17-3-1-2-4-18(17)21(24)27)23-13-22-10-14-7-15(11-22)9-16(8-14)12-22/h14-18H,1-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUSGVBBKJCCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-methyl-2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4745283.png)
![1-(3-methoxybenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4745298.png)
![N-(1-benzyl-1H-benzimidazol-2-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4745309.png)
![1-phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4745311.png)


![N-(4-methylphenyl)-2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B4745325.png)
![3-cyclopropyl-N-{2-[(2,5-dichlorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4745328.png)
![1-phenyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4745335.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4745343.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4745346.png)
![3-bromo-5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4745353.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B4745356.png)
![N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4745361.png)
